ZnAF-2 DA

Zinc affinity Dissociation constant Fluorescent probe characterization

ZnAF-2 DA is the diacetylated, membrane-permeable derivative of the ZnAF-2 sensor, exhibiting an ultra-high Zn²⁺ affinity (Kd = 2.7 nM) essential for detecting sub-nanomolar to low-nanomolar zinc pools. Unlike lower-affinity probes (e.g., FluoZin-3, Newport Green DCF), its engineered TPEN-fluorescein scaffold delivers a 51-fold fluorescence 'turn-on' specifically upon Zn²⁺ binding in esterase-active compartments. This provides unmatched sensitivity for synaptic Zn²⁺ release imaging in hippocampal slices and real-time pathological Zn²⁺ dysregulation monitoring during ischemia. The diacetate moiety guarantees passive intracellular loading and long-term retention, eliminating the need for continuous probe replenishment. Choose ZnAF-2 DA to mitigate the experimental risk of Kd mismatch and ensure reliable, publication-ready data in zinc neurobiology and excitotoxicity research.

Molecular Formula C38H32N4O7
Molecular Weight 656.7 g/mol
CAS No. 357339-96-9
Cat. No. B1632114
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameZnAF-2 DA
CAS357339-96-9
Molecular FormulaC38H32N4O7
Molecular Weight656.7 g/mol
Structural Identifiers
SMILESCC(=O)OC1=CC2=C(C=C1)C3(C4=C(O2)C=C(C=C4)OC(=O)C)C5=C(C=CC(=C5)NCCN(CC6=CC=CC=N6)CC7=CC=CC=N7)C(=O)O3
InChIInChI=1S/C38H32N4O7/c1-24(43)46-29-10-13-32-35(20-29)48-36-21-30(47-25(2)44)11-14-33(36)38(32)34-19-26(9-12-31(34)37(45)49-38)41-17-18-42(22-27-7-3-5-15-39-27)23-28-8-4-6-16-40-28/h3-16,19-21,41H,17-18,22-23H2,1-2H3
InChIKeyQRHJESKPYRPLIW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





ZnAF-2 DA (CAS 357339-96-9): Cell-Permeable Fluorescein-Based Zn²⁺ Probe for nM-Level Live-Cell Zinc Detection


ZnAF-2 DA (CAS 357339-96-9) is the diacetylated, cell-permeable derivative of ZnAF-2, a fluorescein-based fluorescent Zn²⁺ sensor from the ZnAF probe family [1]. The compound utilizes a TPEN (N,N,N',N'-tetrakis(2-pyridylmethyl)ethylenediamine)-analog chelator conjugated to a fluorescein fluorophore; upon esterase-mediated deacetylation within cells, the liberated ZnAF-2 exhibits a photoinduced electron transfer (PET)-based 'turn-on' fluorescence response specifically upon Zn²⁺ binding [2]. Key physicochemical parameters include a molecular weight of 656.68 g/mol, λex/λem maxima of 492 nm/515 nm in PBS, and a Zn²⁺ dissociation constant (Kd) of 2.7 nM .

Why ZnAF-2 DA (CAS 357339-96-9) Cannot Be Substituted with Other Zn²⁺ Fluorescent Probes


Substituting ZnAF-2 DA with alternative Zn²⁺ probes introduces substantial experimental risk due to wide functional heterogeneity across affinity ranges, cell permeability, and dynamic response. Commercial Zn²⁺ indicators span affinities from low-nM (e.g., FluoZin-3, Kd ~15 nM) to mid-μM (e.g., Newport Green DCF, Kd ~1–3 μM), with ZnAF-2 DA (Kd = 2.7 nM) residing at the extreme high-affinity end of this continuum [1]. This affinity divergence dictates the detectable [Zn²⁺] range: probes with μM-range Kd values fail to resolve sub-nM to low-nM zinc pools, while those with slightly higher nM Kd values exhibit different saturation behavior in zinc-rich compartments . Additionally, the DA (diacetate) moiety is critical for intracellular retention post-esterase hydrolysis; substituting an impermeant analog or a probe without the retention mechanism compromises the temporal stability of live-cell imaging [2]. Selection must therefore be driven by precise matching of Kd, permeability, and retention properties to the target zinc concentration range and experimental duration.

Quantitative Evidence Guide: Head-to-Head Differentiation of ZnAF-2 DA vs. Zn²⁺ Probe Comparators


Kd Comparison: ZnAF-2 DA (2.7 nM) vs. ZnAF-3 (790 nM) Defines Detectable Zinc Concentration Windows

ZnAF-2 DA (and its parent ZnAF-2) exhibits a Kd of 2.7 nM for Zn²⁺, representing an approximately 293-fold higher affinity compared to ZnAF-3 (Kd = 0.79 μM) [1]. This affinity difference directly governs saturation behavior in biological zinc environments: in cultured cells, ZnAF-2 fluorescence saturated at low Zn²⁺ concentrations, whereas ZnAF-3 remained unsaturated even at relatively high Zn²⁺ levels [2].

Zinc affinity Dissociation constant Fluorescent probe characterization

Fluorescence Enhancement Fold: ZnAF-2 (51-fold) vs. ZnAF-1 (17-fold) Quantifies Signal-to-Background Advantage

Upon Zn²⁺ addition, ZnAF-2 exhibits a 51-fold fluorescence intensity increase relative to its basal unbound state, compared with a 17-fold increase for ZnAF-1 [1]. This 3× higher turn-on ratio directly translates to improved detection sensitivity and lower background interference in imaging applications. The basal quantum yield of ZnAF-2F (the fluorinated analog) is 0.006, increasing substantially upon Zn²⁺ complexation .

Fluorescence turn-on ratio Signal-to-background PET mechanism

Affinity Class Comparison: ZnAF-2 DA (2.7 nM) vs. Zinpyr-1 (0.7 nM) – Distinct nM-Affinity Probes for Different Zinc Pools

Among high-affinity fluorescein-based Zn²⁺ probes, ZnAF-2 DA (Kd = 2.7 nM) and Zinpyr-1 (Kd ~0.7 nM) both operate in the nanomolar range, yet their affinity difference (~3.9×) defines distinct operational detection windows [1]. Zinpyr-1's sub-nanomolar affinity is suited for detecting extremely low-abundance Zn²⁺ signals, whereas ZnAF-2 DA's slightly lower affinity better accommodates the low-nM to tens-of-nM zinc pools typical of synaptic zinc release and intracellular signaling events without premature signal saturation.

Zinc probe selection Affinity comparison Fluorescein-based probes

Spatial Resolution in Hippocampal Slices: ZnAF-2 DA Reveals Region-Specific Synaptic Zinc Release That Low-Affinity Probes Miss

In hippocampal slice experiments under high-potassium-induced depolarization, ZnAF-2 DA enabled detection of fluorescence increases across dentate gyrus (DG), CA3, and CA1 regions that were indistinguishable from one another, reflecting the probe's high sensitivity to low-concentration synaptic zinc [1]. In contrast, the lower-affinity ZnAF-3 (Kd = 0.79 μM) showed a fluorescence increase only in DG, failing to detect the lower zinc concentrations released in CA3 and CA1 [2]. This differential regional detection demonstrates that high affinity is not merely a sensitivity parameter but a prerequisite for resolving spatial heterogeneity in zinc release.

Hippocampal slice imaging Synaptic zinc release Spatial zinc mapping

Intracellular Retention via DA Moiety: ZnAF-2 DA vs. ZnAF-2 (Cell-Impermeant Parent) – Permeability and Retention Quantification

ZnAF-2 DA incorporates diacetyl ester groups that confer cell membrane permeability; upon entry, intracellular esterases cleave the acetyl groups, converting the compound to the membrane-impermeant ZnAF-2 which is trapped inside the cell for extended imaging durations [1]. This is contrasted with the parent ZnAF-2, which lacks the DA moiety and exhibits no cell membrane permeability, being restricted to extracellular or cell-free assay applications [2]. The retention mechanism enables sustained intracellular Zn²⁺ monitoring without continuous probe replenishment.

Cell permeability Esterase hydrolysis Intracellular retention

Cation Selectivity: ZnAF-2 DA Exhibits Minimal Cross-Reactivity with Ca²⁺ and Mg²⁺ – Quantitative Exclusion of Major Biological Interferents

ZnAF-2 (the active intracellular form derived from ZnAF-2 DA) exhibits negligible fluorescence response in the presence of biologically relevant concentrations of Ca²⁺, Mg²⁺, Na⁺, and K⁺, demonstrating high Zn²⁺-specificity [1]. This selectivity is quantitatively defined as 'little affinity' toward these cations and 'no fluorescence' in their presence compared to the robust 51-fold increase upon Zn²⁺ binding . This property distinguishes ZnAF-2 from older-generation probes where Ca²⁺ interference posed a significant limitation.

Metal ion selectivity Ca²⁺ interference Mg²⁺ interference

Recommended Application Scenarios for ZnAF-2 DA (CAS 357339-96-9) Based on Quantitative Evidence


Live-Cell Imaging of Low-nM Intracellular Zn²⁺ Pools (e.g., Synaptic Vesicles, Cytosolic Signaling Events)

ZnAF-2 DA is optimally deployed for detecting intracellular Zn²⁺ at concentrations in the sub-nanomolar to low-nanomolar range, as established by its Kd of 2.7 nM and the 51-fold fluorescence turn-on upon Zn²⁺ binding [1]. The DA moiety ensures passive membrane permeability and subsequent intracellular retention after esterase hydrolysis, enabling time-lapse imaging without continuous probe replenishment [2]. This scenario is specifically validated in cultured cells where ZnAF-2 fluorescence saturated at low Zn²⁺ concentrations, confirming its suitability for trace-level zinc detection [3].

Hippocampal Slice Imaging for Synaptic Zinc Release Mapping in DG, CA3, and CA1 Subregions

In acute hippocampal slice preparations, ZnAF-2 DA enables spatially resolved detection of depolarization-induced synaptic Zn²⁺ release across dentate gyrus, CA3, and CA1 subregions [1]. The probe's 2.7 nM affinity is essential for detecting the lower zinc concentrations released in CA3 and CA1; lower-affinity probes such as ZnAF-3 (Kd = 0.79 μM) fail to generate detectable signals in these regions [2]. This application is particularly valuable for studies of zincergic neurotransmission, ischemia-induced zinc translocation, and epilepsy models.

Ischemic and Pathophysiological Zn²⁺ Translocation Studies in Brain Tissue

ZnAF-2 DA has been successfully applied to visualize Zn²⁺ concentration changes during ischemic (hypoxic/hypoglycemic) stimulation in rat brain slices [1]. Under basal conditions, high Zn²⁺ concentrations were observed in hippocampal CA3 and dentate gyrus; ischemic stimulation induced pronounced Zn²⁺ concentration increases in CA1 [2]. This application demonstrates ZnAF-2 DA's capacity for real-time monitoring of pathological zinc dysregulation relevant to stroke, traumatic brain injury, and excitotoxicity research.

High-Throughput Screening Assays Requiring Ratiometric or Quantitative Zn²⁺ Detection in Solution

While ZnAF-2 DA is primarily a live-cell imaging tool, its parent ZnAF-2 (or ZnAF-2 DA after in situ deacetylation) provides robust quantitative Zn²⁺ detection in cell-free or extracellular contexts with a Kd of 2.7 nM, 51-fold fluorescence enhancement, and excitation/emission at 492/515 nm compatible with standard FITC/GFP filter sets [1][2]. The high selectivity against Ca²⁺ and Mg²⁺ ensures minimal interference from common biological matrix components [3]. This scenario supports plate-reader-based screening of zinc chelators, metalloenzyme activity assays, and environmental Zn²⁺ quantification.

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